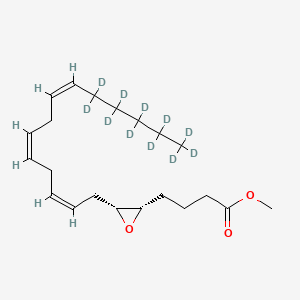

(+/-)5(6)-EET methyl ester-d11

Description

Overview of Eicosanoid Signaling Pathways

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids, most notably arachidonic acid (AA). numberanalytics.comwikipedia.org These lipid mediators are central to a vast array of physiological and pathological processes, including inflammation, immunity, pain perception, blood pressure regulation, and tissue homeostasis. wikipedia.orgnih.gov The generation of eicosanoids is initiated by the release of arachidonic acid from the cell's membrane phospholipids, a step catalyzed by the enzyme phospholipase A2 (PLA2). numberanalytics.comnih.govwikipedia.org

Once liberated, free arachidonic acid is metabolized through three major enzymatic pathways, each producing a distinct class of bioactive lipids: numberanalytics.comnih.govcaymanchem.com

The Cyclooxygenase (COX) Pathway: This pathway, involving COX-1 and COX-2 enzymes, converts arachidonic acid into unstable intermediates (prostaglandin G2 and H2) that are further metabolized to form prostaglandins (B1171923) (PGs), prostacyclins, and thromboxanes (TXs). nih.govnih.govwikipedia.org These molecules are well-known for their roles in inflammation, pain, and fever. numberanalytics.com

The Lipoxygenase (LOX) Pathway: This pathway utilizes various lipoxygenase enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) to produce hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted into leukotrienes (LTs) and lipoxins. nih.govnih.govacs.org Leukotrienes are potent mediators of inflammatory and allergic reactions. numberanalytics.com

The Cytochrome P450 (CYP450) Pathway: This is the third major branch of the arachidonic acid cascade. mdpi.comnih.gov It involves two main types of reactions: ω-hydroxylases that produce hydroxyeicosatetraenoic acids (HETEs), and epoxygenases that convert arachidonic acid into epoxyeicosatrienoic acids (EETs). caymanchem.comnih.govallergolyon.fr

Table 1: Major Eicosanoid Signaling Pathways

| Pathway | Key Enzymes | Primary Products | Key Functions |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, Pain, Fever, Platelet Aggregation |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins | Inflammation, Allergic Reactions, Chemotaxis |

| Cytochrome P450 (CYP450) | CYP Epoxygenases, CYP Hydroxylases | Epoxyeicosatrienoic Acids (EETs), Hydroxyeicosatetraenoic Acids (HETEs) | Vasodilation, Anti-inflammation, Tissue Homeostasis |

Biogenesis and Endogenous Metabolism of Epoxyeicosatrienoic Acids (EETs)

EETs are synthesized from arachidonic acid by a specific subset of cytochrome P450 enzymes known as CYP epoxygenases. wikipedia.orgnih.gov These enzymes, which include members of the CYP2C and CYP2J families, catalyze the epoxidation of one of the four double bonds in the arachidonic acid molecule. mdpi.comtandfonline.com This results in the formation of four different regioisomers:

5,6-EET

8,9-EET

11,12-EET

14,15-EET

Each of these regioisomers is produced as a mixture of two enantiomers (R/S). wikipedia.org The production of EETs occurs in various tissues, including the endothelium, liver, kidney, and brain. nih.govnih.gov

EETs are generally transient signaling molecules due to their rapid metabolism. wikipedia.org The primary pathway for their inactivation is hydrolysis by the enzyme soluble epoxide hydrolase (sEH). mdpi.comnih.gov sEH adds a water molecule to the epoxide ring, converting the EETs into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgmdpi.comfrontiersin.org For example, 5,6-EET is metabolized to 5,6-DHET. wikipedia.org While 14,15-EET is the preferred substrate for sEH, 5,6-EET is considered a poor substrate for this enzyme. tandfonline.comnih.gov Besides hydrolysis by sEH, EETs can also be incorporated into phospholipid membranes, a process that may serve as a storage mechanism, or be metabolized through other pathways like beta-oxidation and chain elongation. wikipedia.orgfrontiersin.org

Role of EETs in Cellular and Tissue Homeostasis (Mechanistic Studies)

EETs function as crucial autocrine and paracrine mediators, acting locally on the cells that produce them or on nearby cells to regulate a wide range of biological processes essential for tissue homeostasis. wikipedia.orgnih.govtandfonline.com Their effects are diverse and tissue-specific. nih.gov

Key mechanistic roles of EETs include:

Vasodilation and Blood Pressure Regulation: EETs are potent vasodilators, particularly in the coronary and renal circulations. nih.govphysiology.org They induce relaxation of vascular smooth muscle by activating large-conductance calcium-activated potassium channels (BKCa), which leads to hyperpolarization and vasorelaxation. nih.govresearchgate.net This action helps regulate blood flow and contributes to the maintenance of normal blood pressure. wikipedia.org

Anti-inflammatory Effects: EETs exhibit significant anti-inflammatory properties. mdpi.com They can inhibit the expression of cell adhesion molecules (like VCAM-1) on endothelial cells, thereby reducing the attachment of inflammatory leukocytes to the blood vessel wall. wikipedia.org Furthermore, they can suppress the activation of key inflammatory transcription factors such as NF-κB. nih.gov

Tissue Regeneration and Protection: Research has demonstrated that EETs play a central role in organ and tissue regeneration, including in the liver, kidney, and lungs. researchgate.netpnas.org They promote angiogenesis (the formation of new blood vessels) and have anti-apoptotic (cell survival) effects, protecting tissues like the myocardium and brain from ischemic injury. nih.govnih.govnih.gov

Cellular Signaling: The signaling mechanisms of EETs are complex. They are thought to act through putative G-protein coupled receptors on the cell surface. nih.govresearchgate.net Their actions can also involve intracellular pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and various kinase cascades like ERK1/2 and Akt, which modulate gene expression and cellular function. physiology.orgnih.govresearchgate.net

Table 2: Summary of Key Physiological Roles of EETs

| Physiological System | Primary Effects | Cellular Mechanisms |

|---|---|---|

| Cardiovascular | Vasodilation, Anti-inflammation, Angiogenesis, Cardioprotection | Activation of K+ channels, Inhibition of NF-κB, Upregulation of VEGF |

| Renal | Regulation of ion transport, Natriuresis, Vasodilation | Modulation of epithelial sodium channels (ENaC) |

| Nervous | Neuroprotection, Modulation of neuronal excitability | Anti-apoptotic pathways, Regulation of cerebral blood flow |

| Endocrine | Regulation of steroidogenesis and insulin (B600854) secretion | Autocrine/paracrine modulation of hormone-producing cells |

| General Tissue | Promotion of regeneration and wound healing, Anti-inflammatory response | Stimulation of cell proliferation and migration, Inhibition of inflammatory cytokine production |

Rationale for Stable Isotope-Labeled Eicosanoid Analogs in Mechanistic Research

The study of eicosanoids like EETs in biological systems presents significant analytical challenges. They are often present at very low concentrations and have short half-lives. researchgate.net Accurate quantification is essential to understand their role in health and disease. This is where stable isotope-labeled analogs, such as (+/-)5(6)-EET methyl ester-d11 , become indispensable research tools.

The primary application for these labeled compounds is as internal standards in quantitative analytical methods, particularly those using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov The rationale for their use is based on several key principles:

Correction for Sample Variability: An ideal internal standard behaves chemically and physically almost identically to the analyte (the compound being measured) throughout the entire analytical process, including extraction, purification, and derivatization. scispace.comwaters.com By adding a known amount of the stable isotope-labeled (SIL) standard to a biological sample at the beginning of the workflow, any loss of the analyte during sample preparation will be matched by a proportional loss of the SIL standard.

Compensation for Matrix Effects: Biological samples (like plasma, urine, or tissue homogenates) are complex mixtures. Other molecules in this "matrix" can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing its signal. waters.com Because the SIL standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. lgcstandards.com The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification despite these interferences.

Improved Precision and Accuracy: The use of a SIL internal standard, like this compound for the measurement of endogenous 5(6)-EET, significantly improves the precision and accuracy of quantitative analysis. nih.govscioninstruments.com It corrects for variations in sample handling, instrument response, and injection volume. scispace.com

The specific characteristics of This compound make it a suitable internal standard. The "d11" signifies that eleven hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This increases the mass of the molecule without significantly altering its chemical properties. lgcstandards.com The mass spectrometer can easily distinguish between the endogenous, unlabeled 5(6)-EET and the heavy-labeled d11-internal standard based on their mass difference. The "methyl ester" form is a chemical modification (derivatization) often used to improve the chromatographic properties and detection sensitivity of fatty acids in certain analytical methods.

Table 3: Comparison of Native and Stable Isotope-Labeled (SIL) EET Analogs

| Property | Native EET (e.g., 5(6)-EET) | SIL EET Analog (e.g., 5(6)-EET-d11) |

|---|---|---|

| Chemical Structure | Identical carbon backbone and functional groups | Identical carbon backbone and functional groups |

| Isotopic Composition | Natural abundance of isotopes (¹²C, ¹H, ¹⁶O) | Enriched with heavy stable isotopes (e.g., ²H/Deuterium) |

| Mass | Lower molecular weight | Higher molecular weight (distinguishable by MS) |

| Chemical Reactivity | Identical | Virtually identical |

| Chromatographic Behavior | Co-elutes with SIL analog | Co-elutes with native analyte |

| Role in Analysis | Analyte (compound to be quantified) | Internal Standard (for accurate quantification) |

Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

345.6 g/mol |

IUPAC Name |

methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-10,10,11,11,12,12,13,13,14,14,14-undecadeuteriotetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1/i1D3,3D2,4D2,5D2,6D2 |

InChI Key |

XGESKIWNDBIILZ-XYHTVEJASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Labeling Strategies for +/ 5 6 Eet Methyl Ester D11

General Synthetic Routes to Epoxyeicosatrienoic Acid Esters

The synthesis of epoxyeicosatrienoic acids (EETs) and their corresponding esters is a critical area of research, driven by the significant biological activities of these lipid mediators. nih.govwikipedia.org EETs are metabolites of arachidonic acid formed by cytochrome P450 (CYP) epoxygenases, resulting in four primary regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. reactome.orgresearchgate.netresearchgate.net General synthetic strategies often aim to construct the carbon skeleton with the correct stereochemistry and introduce the epoxide functionality at the desired position.

Common synthetic approaches involve multi-step sequences that utilize key reactions such as Wittig reactions, Sonogashira couplings, and Sharpless asymmetric epoxidation to build the eicosanoid backbone and install the epoxide. nih.govescholarship.org For instance, the synthesis can commence with the construction of smaller, functionalized fragments that are later coupled to form the full carbon chain. nih.govnih.gov One strategy involves the coupling of an appropriate alkynyl component with a vinyl iodide, followed by partial hydrogenation to yield the desired cis-alkene geometry. nih.gov

| Reaction Type | Purpose in EET Synthesis | Example Reagents |

| Wittig Reaction | Carbon-carbon double bond formation | Phosphonium salts, aldehydes |

| Sonogashira Coupling | Coupling of terminal alkynes and vinyl halides | Palladium/copper catalysts |

| Sharpless Epoxidation | Asymmetric epoxidation of allylic alcohols | Titanium tetraisopropoxide, diethyl tartrate |

| Esterification | Conversion of carboxylic acid to methyl ester | Methanol (B129727), HCl/H₂SO₄, Trimethylchlorosilane |

Principles and Methodologies of Regiospecific Deuterium (B1214612) Incorporation in Eicosanoids

Isotopic labeling of eicosanoids with deuterium (²H) is a powerful tool for quantitative analysis using mass spectrometry and for probing enzymatic mechanisms. nih.govnih.govresearchgate.net The principle behind this strategy is to replace specific hydrogen atoms with deuterium, creating a stable, heavier version of the molecule that is chemically identical but mass-shifted. jst.go.jp This mass difference allows the deuterated compound to be used as an ideal internal standard in quantitative assays, as it co-elutes with the endogenous, non-labeled analyte during chromatography but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. nih.govjst.go.jp

Methodologies for deuterium incorporation must be regiospecific to ensure that the label is placed at a metabolically stable position, preventing its loss during biological processing. nih.gov Several strategies are employed for introducing deuterium into eicosanoid precursors:

Use of Deuterated Building Blocks : Synthesis can begin with commercially available or custom-synthesized starting materials that already contain deuterium at specific positions. nih.gov For example, using (1-²H)hexanal in a Wittig reaction can introduce deuterium at a specific carbon. nih.gov

Catalytic Deuteration : Hydrogenation or reduction reactions can be performed using deuterium gas (D₂) or deuterium-donating reagents like sodium borodeuteride ([²H]NaBH₄) to introduce deuterium across double or triple bonds or to reduce carbonyl groups. nih.govclearsynth.com

H/D Exchange Reactions : In some cases, hydrogen atoms can be exchanged for deuterium by treatment with deuterium oxide (D₂O) under acidic or basic conditions, although this method can sometimes lack specificity. nih.gov Flavin enzymes can also catalyze H-D exchange between water and NADPH, which then incorporates deuterium into fatty acids during their synthesis. nih.gov

The choice of method depends on the desired location and number of deuterium atoms. For a compound like (+/-)5(6)-EET methyl ester-d11, the labeling is extensive, suggesting the use of a heavily deuterated precursor early in the synthetic route. caymanchem.com

| Methodology | Description | Common Reagents/Conditions |

| Deuterated Precursors | Utilizes starting materials with pre-installed deuterium atoms. | Deuterated aldehydes, alkynes, or fatty acids. |

| Catalytic Deuteration | Introduces deuterium via reduction reactions. | D₂ gas with catalysts (e.g., Lindlar's), NaBD₄. |

| H/D Exchange | Replaces labile protons with deuterium from a solvent source. | D₂O with acid or base catalysts. |

Chemical Synthesis of this compound

The specific synthesis of this compound is designed to produce a high-purity internal standard for quantitative mass spectrometry. caymanchem.com While detailed proprietary synthesis routes are not always published, a plausible pathway can be constructed based on established methods for synthesizing deuterated eicosanoids. nih.gov The synthesis would likely begin with a heavily deuterated arachidonic acid precursor.

A potential synthetic approach would involve the following key steps:

Preparation of a Deuterated Precursor : The synthesis would likely start from a deuterated arachidonic acid analogue where eleven specific hydrogen atoms have been replaced by deuterium. nih.gov This precursor ensures the d11 label is incorporated into the final product.

Selective Epoxidation : The deuterated arachidonic acid would undergo selective epoxidation at the C5-C6 double bond to form (+/-)5(6)-EET-d11. This can be achieved using various epoxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA), which would yield a racemic mixture of the 5,6-epoxide.

Esterification : The resulting deuterated EET carboxylic acid is then converted to its methyl ester. This is typically accomplished by reacting the acid with methanol in the presence of an acid catalyst. researchgate.netnih.gov This final step yields this compound.

The "d11" designation indicates that eleven hydrogen atoms have been replaced with deuterium. caymanchem.com Based on the structure of related compounds, these deuterium atoms are likely positioned on the terminal end of the fatty acid chain, a region not involved in the epoxidation or subsequent biological metabolism by soluble epoxide hydrolase, thus ensuring the stability of the isotopic label. wikipedia.orgcaymanchem.com

Confirmation of Isotopic Enrichment and Structural Fidelity of this compound

After synthesis, it is crucial to verify the structural integrity of the molecule and confirm the extent and position of deuterium incorporation. rsc.org A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining isotopic enrichment. rsc.org

Molecular Ion Confirmation : High-resolution mass spectrometry provides an accurate mass measurement of the molecular ion, which must correspond to the theoretical mass of C₂₁H₂₃D₁₁O₃. caymanchem.comglpbio.com

Isotopic Purity Calculation : By analyzing the full scan mass spectrum, the relative intensities of the desired deuterated molecule (d11) and any lesser-deuterated species (d1-d10) can be measured. rsc.org The isotopic enrichment is calculated from the integration of these isotopic ions. rsc.org For use as an internal standard, the isotopic purity should be very high, often ≥99% of all deuterated forms. caymanchem.com

Structural Confirmation : Tandem mass spectrometry (MS/MS) is used to confirm the structure. The deuterated parent ion is fragmented, and the resulting product ion spectrum is compared to that of a non-labeled standard. jst.go.jpnih.gov The fragmentation pattern confirms the core structure of the EET methyl ester and can also provide information on the location of the deuterium atoms. researchgate.net

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net This directly confirms the positions of isotopic labeling.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. wikipedia.org It can be used to verify the effectiveness of deuteration, as the deuterated compound will show a strong signal in the ²H NMR spectrum. wikipedia.org The chemical shifts in ²H NMR are similar to those in ¹H NMR, allowing for the assignment of deuterium to specific locations on the carbon skeleton. core.ac.uk

¹³C NMR (Carbon-13 NMR) : The coupling between carbon and deuterium (C-D) is different from carbon-hydrogen (C-H) coupling, leading to characteristic changes in the ¹³C NMR spectrum, such as the splitting of carbon signals into multiplets, which can further confirm the sites of deuteration.

Together, these analytical techniques provide a comprehensive characterization of this compound, ensuring its suitability as a high-purity internal standard for rigorous quantitative studies. rsc.org

| Technique | Information Provided | Key Metrics/Observations |

| High-Resolution MS | Confirms molecular formula and isotopic enrichment. | Accurate mass of parent ion, relative abundance of isotopologues (d0-d11). |

| Tandem MS (MS/MS) | Confirms core structure and label location. | Fragmentation pattern consistent with EET structure, mass shifts in fragments. |

| ¹H NMR | Confirms positions of deuteration. | Disappearance or reduction of specific proton signals. |

| ²H NMR | Directly detects and confirms deuterium incorporation. | Presence of signals at chemical shifts corresponding to labeled positions. |

| ¹³C NMR | Confirms sites of deuteration via C-D coupling. | Splitting of carbon signals attached to deuterium. |

Advanced Analytical Methodologies Utilizing +/ 5 6 Eet Methyl Ester D11

Quantitative Mass Spectrometry Applications in Targeted Lipidomics

Targeted lipidomics focuses on the measurement of a specific, predefined group of lipids, such as the epoxyeicosatrienoic acids (EETs). Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for this purpose, offering high sensitivity and selectivity. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for eicosanoid quantification due to its high sensitivity and selectivity, which can overcome limitations associated with other techniques. nih.gov The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

For the analysis of EETs, reversed-phase liquid chromatography is commonly employed. nih.gov The mobile phase typically consists of an aqueous component with a weak acid (like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate the various eicosanoid species from the biological matrix and from each other. nih.govlipidmaps.org

Mass spectrometer parameters are optimized by infusing a standard solution of the analyte and the internal standard, such as (+/-)5(6)-EET methyl ester-d11. nih.gov Eicosanoids are typically analyzed in negative ionization mode, where they form [M-H]⁻ ions. nih.govnih.gov Key parameters that are optimized for each specific eicosanoid include the declustering potential (DP) and collision energy (CE) to ensure the most sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored, which greatly enhances the specificity of the analysis. mdpi.comnih.gov

Table 1: Example Optimized MS/MS Parameters for EET Analysis This table contains representative data and may not reflect a specific single study.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|

| 5(6)-EET | 319.2 | 115.1 | -60 | -25 |

| 8(9)-EET | 319.2 | 155.1 | -65 | -22 |

| 11(12)-EET | 319.2 | 219.2 | -70 | -20 |

| 14(15)-EET | 319.2 | 271.2 | -70 | -18 |

| (+/-)5(6)-EET-d11 (IS) | 330.5 | 120.1 | -60 | -25 |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for eicosanoid analysis, known for providing high sensitivity and resolution of isomers. nih.govresearchgate.net However, a significant limitation of GC-MS for analyzing compounds like EETs is that it requires chemical derivatization. nih.govnih.gov This process is necessary to increase the volatility and thermal stability of the analytes, allowing them to pass through the gas chromatograph. mdpi.com While effective, these additional sample preparation steps can be complex and time-consuming. nih.gov

For GC-MS analysis, (+/-)5(6)-EET-d11 or its methyl ester form can be used as an internal standard for the quantification of 5(6)-EET. caymanchem.comscbt.com The use of a stable isotope-labeled analog is crucial to control for variability during the derivatization and injection steps.

Role of Deuterated Internal Standards in Eicosanoid Quantification

The use of stable isotope-labeled internal standards, particularly deuterated analogs like this compound, is fundamental to the accuracy of quantitative mass spectrometry. caymanchem.com This approach, known as stable isotope dilution (SID), is considered the most specific and sensitive method for eicosanoid analysis. nih.gov

An ideal internal standard is chemically and structurally as similar to the target analyte as possible. lipidmaps.orglipidmaps.org Deuterated standards fit this requirement perfectly, as they behave nearly identically to their non-deuterated counterparts during sample extraction, chromatographic separation, and ionization. caymanchem.com Any loss of the analyte during sample processing is compensated by a proportional loss of the internal standard. caymanchem.com By measuring the ratio of the analyte to the known concentration of the internal standard, precise quantification can be achieved, correcting for variations in extraction recovery and instrumental response. caymanchem.com

For quantification, a calibration curve is constructed. lipidmaps.org This is done by preparing a series of standards with known concentrations of the non-deuterated analyte (e.g., 5(6)-EET) and adding a constant, known amount of the deuterated internal standard (e.g., (+/-)5(6)-EET-d11) to each. lipidmaps.orglipidmaps.org The samples are then analyzed by LC-MS/MS, and the peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. rsc.orgnih.gov A linear regression is then applied to this curve. lipidmaps.org The concentration of the analyte in an unknown sample is determined by measuring its peak area ratio to the internal standard and calculating the concentration from the regression equation of the calibration curve. lipidmaps.org

Method validation is performed according to regulatory guidelines to ensure the reliability of the assay. nih.gov Key validation parameters include:

Accuracy : How close the measured value is to the true value. nih.gov

Precision : The degree of scatter among replicate measurements. nih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rsc.org

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com

Table 2: Example Method Validation Data for an Eicosanoid Assay This table contains representative data and may not reflect a specific single study.

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Eicosanoid X | 1 (Low QC) | < 10% | < 12% | 95 - 110% |

| Eicosanoid X | 50 (Mid QC) | < 8% | < 10% | 97 - 108% |

Biological samples such as plasma or urine are complex mixtures containing numerous compounds that can interfere with the analysis. nih.gov A major challenge in LC-MS/MS is the "matrix effect," where co-eluting substances from the sample matrix affect the ionization efficiency of the target analyte, a phenomenon often referred to as ion suppression. nih.govchromatographyonline.com This can lead to a decrease in the analyte signal and result in inaccurate quantification. nih.gov

The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. caymanchem.comchromatographyonline.com Because the deuterated internal standard (e.g., this compound) has nearly identical physicochemical properties to the analyte, it elutes at the same time and is subjected to the same degree of ion suppression or enhancement. chromatographyonline.com As a result, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity of both is suppressed. nih.gov This ensures that the calculated concentration of the analyte remains accurate despite the influence of the matrix. chromatographyonline.com

Application in Comprehensive Metabolomic Profiling of Eicosanoid Species

The methodologies developed for quantifying individual eicosanoids using standards like this compound are foundational to broader metabolomic and lipidomic profiling studies. lipidmaps.org By expanding the approach to include a panel of deuterated internal standards for various eicosanoid classes, it is possible to develop high-throughput methods that can simultaneously quantify dozens or even hundreds of these lipid mediators in a single analytical run. nih.gov

These comprehensive profiling methods, often utilizing UPLC (Ultra-Performance Liquid Chromatography) for faster and higher-resolution separations, provide a detailed snapshot of the eicosanoid network in a biological system. lipidmaps.orgmdpi.com Such analyses are invaluable for identifying biomarkers and understanding the complex shifts in lipid mediator pathways that occur in various diseases, including inflammation, cardiovascular disease, and cancer. nih.govnih.gov

Chromatographic Separation Techniques for Epoxyeicosatrienoic Acids and Their Analogs

The quantitative analysis of epoxyeicosatrienoic acids (EETs) and their analogs in biological matrices presents significant analytical challenges due to their low endogenous concentrations, inherent chemical instability, and the existence of multiple regioisomers and enantiomers. nih.govuniprot.org To overcome these difficulties, highly sensitive and specific chromatographic methods have been developed, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). metwarebio.comnih.gov The use of stable isotope-labeled internal standards, such as this compound, is fundamental to these methodologies for ensuring accurate quantification. nih.govcaymanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the standard and most powerful technique for the quantification of EETs and other eicosanoids from biological samples. nih.govcreative-proteomics.com This method offers exceptional sensitivity and selectivity, allowing for the simultaneous measurement of multiple analytes in a single run. metwarebio.comnih.gov

Sample Preparation and Extraction: Before analysis, EETs are typically extracted from biological matrices like plasma, tissues, or cells using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govlipidmaps.org SPE is often preferred for processing large numbers of samples, while LLE can offer higher extraction efficiency. lipidmaps.org During this stage, a deuterated internal standard, such as (+/-)5(6)-EET-d11 methyl ester or other analogs like 14,15-DHET-d11, is introduced to the sample. nih.govjst.go.jp These standards have physicochemical properties nearly identical to their endogenous counterparts, correcting for analyte loss during sample preparation and variations in instrument response. jst.go.jpresearchgate.net

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed, utilizing C18 columns to separate the different EET regioisomers (e.g., 5(6)-EET, 8(9)-EET, 11(12)-EET, and 14(15)-EET) and their corresponding diol metabolites, dihydroxyeicosatrienoic acids (DHETs). jst.go.jp Gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile), often containing an acid modifier such as formic acid, is used to achieve separation. jst.go.jp

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides high specificity. nih.gov While EETs can be analyzed in negative ion mode, derivatization strategies have been developed to enhance sensitivity. nih.govnih.gov For instance, derivatizing the carboxylic acid moiety to form a permanently positively charged derivative allows for analysis in the more sensitive positive ionization mode. nih.gov

| Parameter | Description | Example/Details | Reference |

|---|---|---|---|

| Column | Stationary phase for separation | Reversed-phase C18 (e.g., Ascentis Express C18, 2.7 µm) | jst.go.jp |

| Mobile Phase | Solvent system for elution | Gradient of water and acetonitrile with 0.1% formic acid | jst.go.jp |

| Detection Mode | Mass spectrometry technique | Tandem MS (MS/MS) with Selected Reaction Monitoring (SRM) | nih.gov |

| Ionization | Method for generating ions | Electrospray Ionization (ESI), often in negative mode, or positive mode after derivatization | nih.gov |

| Internal Standard | Compound for quantification | Deuterated analogs such as (+/-)5(6)-EET-d11 methyl ester, 14,15-EET-d11, 12S-HETE-d8 | nih.govcaymanchem.comcaymanchem.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for eicosanoid analysis, though it often requires more extensive sample derivatization compared to LC-MS. nih.govnih.gov The combination of gas chromatography's high-resolution separation with the mass spectrometer's detection capabilities allows for precise identification and quantification. youtube.comscispace.com

Derivatization: To increase their volatility and improve chromatographic behavior, EETs must be derivatized prior to GC analysis. A common approach involves esterification of the carboxylic acid group, often to form pentafluorobenzyl (PFB) esters. nih.gov The epoxide functional groups may also be converted to other derivatives. For example, EETs can be hydrolyzed to their corresponding DHETs, which are then derivatized for analysis. nih.gov

Separation and Detection: A capillary column is used to separate the derivatized analytes, which are then ionized and detected by the mass spectrometer. nih.gov However, a significant challenge with GC-MS is that the four EET regioisomers are often difficult to resolve and may co-elute, possessing very similar mass spectra. nih.gov Hydrolyzing the EETs to DHETs can improve the resolution of three of the four regioisomers. nih.gov

| Feature | LC-MS/MS | GC-MS | Reference |

|---|---|---|---|

| Sensitivity | Very high, especially with derivatization for positive ion mode | High, particularly with negative ion-chemical ionization | nih.govnih.gov |

| Sample Preparation | Typically requires SPE or LLE | Requires derivatization (e.g., esterification) to increase volatility | nih.govnih.gov |

| Isomer Separation | Good separation of regioisomers | Regioisomers often co-elute; separation can be improved by conversion to DHETs | nih.govjst.go.jp |

| Throughput | Generally higher; amenable to rapid analysis | Can have longer run times and more complex sample prep | nih.gov |

Chiral Chromatography for Enantiomer Separation

EETs are produced enzymatically as specific enantiomers (R,S or S,R pairs), and these different stereoisomers can exhibit distinct biological activities. nih.govnih.gov Therefore, separating and quantifying individual enantiomers is crucial for understanding their physiological roles. Chiral phase high-performance liquid chromatography (HPLC) is the primary method for resolving EET enantiomers. nih.govnih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. aocs.org Columns such as Chiralcel OD, OB, and Chiralpak AD-H, which are based on cellulose (B213188) or amylose (B160209) derivatives, have been successfully used for this purpose. nih.govnih.govelsevierpure.com The separation is typically performed using a non-polar normal-phase solvent system, such as hexanes and isopropanol. nih.gov This methodology allows for the direct resolution of EET enantiomers, often after esterification to their methyl or PFB ester forms, without destroying the epoxide group. nih.govelsevierpure.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Chiral Phase High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Stationary Phase | Chiralpak AD-H (amylose tris(3,5-dimethyl-phenyl carbamate)) or Chiralcel OD | nih.govnih.gov |

| Mobile Phase | Normal-phase, e.g., Hexane/Isopropanol mixture | nih.gov |

| Analyte Form | Often analyzed as methyl or pentafluorobenzyl (PFB) ester derivatives | nih.govnih.gov |

| Application | Direct resolution and quantification of individual EET enantiomers (e.g., 14(S),15(R)-EET vs. 14(R),15(S)-EET) | nih.govnih.gov |

Investigation of Eet Metabolism and Enzyme Kinetics Using Deuterated Probes

Enzymatic Hydrolysis of EETs by Soluble Epoxide Hydrolase (sEH) in Vitro Systems

The primary catabolic pathway for EETs is hydrolysis of the epoxide to the corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). researchgate.netnih.govnih.gov This reaction is catalyzed by the enzyme soluble epoxide hydrolase (sEH), which is widely distributed in mammalian tissues. nih.govnih.gov However, the rate of this hydrolysis is highly dependent on the specific EET regioisomer. Notably, 14,15-EET is the preferred substrate for sEH, followed by 11,12-EET and 8,9-EET. nih.govnih.gov In contrast, 5,6-EET, the regioisomer corresponding to the subject compound, is known to be a poor substrate for sEH, undergoing hydrolysis at a significantly lower rate. nih.govnih.gov

In vitro enzyme assays are essential for characterizing the activity of sEH. The use of stable isotope-labeled substrates like (+/-)5(6)-EET methyl ester-d11 is central to modern analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com These deuterated compounds serve as ideal internal standards for the precise quantification of their unlabeled counterparts. caymanchem.com

A typical in vitro assay involves incubating the enzyme (e.g., purified recombinant sEH or a cellular lysate containing sEH) with the substrate. mybiosource.comcaymanchem.com When using a deuterated probe, the reaction mixture would contain the unlabeled EET methyl ester as the substrate and a known quantity of the deuterated analog, this compound, as an internal standard. The reaction is allowed to proceed for a specific time before being stopped, and the lipids are extracted. Using LC-MS, the amount of the product (DHET) formed can be accurately measured by comparing its signal to the signal of the deuterated standard, which is chemically identical but mass-shifted, allowing for clear differentiation. nih.govacs.org This methodology provides a highly sensitive and quantitative measure of sEH activity. researchgate.net

Determining the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental to understanding its efficiency and substrate affinity. nih.gov For sEH, these parameters reveal the enzyme's preference for different EET regioisomers. While specific kinetic data for 5,6-EET are sparse due to its poor substrate nature, studies on other regioisomers provide valuable context. Research has shown that the apparent Km values for the enantiomers of 14,15-EET, 11,12-EET, and 8,9-EET are similar, typically ranging between 3 and 5 µM. epa.gov The significant differences in hydrolysis rates among these EETs are therefore attributed to factors other than substrate affinity (Km), likely related to the catalytic turnover rate. epa.gov

| EET Regioisomer | Apparent Km (µM) | Relative Rate of Hydrolysis |

| 14,15-EET | ~3-5 | High (Preferred Substrate) |

| 11,12-EET | ~3-5 | Moderate |

| 8,9-EET | ~3-5 | Moderate |

| 5,6-EET | N/A | Low (Poor Substrate) |

Table 1: Representative kinetic parameters and substrate preference of soluble epoxide hydrolase (sEH) for different EET regioisomers. Data compiled from published research. nih.govnih.govepa.gov Note that 5,6-EET is a poor substrate for sEH.

Cytochrome P450 Monooxygenase-Mediated Epoxidation of Arachidonic Acid

EETs are synthesized from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway. researchgate.netnih.gov This enzymatic reaction inserts an oxygen atom across one of the four double bonds of arachidonic acid, creating four possible regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. researchgate.netnih.gov The production of 5(S),6(R)-EET and 5(R),6(S)-EET is specifically catalyzed by a variety of CYP isoforms, including CYP2B1, CYP2B2, CYP2C11, CYP2C23, and CYP2C24. caymanchem.com The expression and activity of these specific CYP enzymes determine the profile of EET regioisomers produced within a given cell or tissue. nih.gov Studies have also demonstrated that CYP enzymes can metabolize isomers of arachidonic acid, such as 5,6-trans-arachidonic acid, to produce unique products like 5,6-trans-EET, highlighting the metabolic versatility of this pathway. portlandpress.comresearchgate.net

Other Metabolic Fates and Biotransformation Pathways of EET Analogs in Controlled Systems

While sEH-mediated hydrolysis is a major metabolic route for most EETs, their resistance to this pathway, particularly for 5,6-EET and esterified analogs, means other biotransformation pathways become more significant. researchgate.netnih.gov These alternative fates have been studied in various controlled, in vitro systems.

Incorporation into Phospholipids: EETs can be esterified into the sn-2 position of membrane phospholipids. nih.govresearchgate.net This serves as a storage mechanism, protecting the EETs from immediate metabolism and allowing for their subsequent release upon stimulation by phospholipases. researchgate.netresearchgate.net

β-Oxidation and Chain Elongation: Like other fatty acids, EETs can undergo peroxisomal β-oxidation and chain elongation. nih.govresearchgate.net These pathways become more prominent when sEH activity is low or pharmacologically inhibited, leading to the formation of shorter-chain and longer-chain EET derivatives. researchgate.netnih.gov

Cyclooxygenase (COX) Metabolism: Uniquely among the EETs, 5,6-EET and 8,9-EET can serve as substrates for cyclooxygenase (COX) enzymes. nih.gov This pathway converts 5,6-EET into 5,6-epoxy-prostaglandins, which can have distinct biological activities. nih.gov

Glutathione (B108866) Conjugation: EETs can be conjugated with glutathione by glutathione-S-transferases. However, the physiological relevance of this pathway is considered minor, as the Km for this reaction is in the high micromolar range, suggesting it is not a primary metabolic route under normal conditions. nih.gov

Studies on EET Esterase Activity and Stability of Methyl Esters

The subject compound, this compound, is a methyl ester, which influences its stability and metabolism. Esterification of the carboxyl group at the C-1 position protects the 5,6-epoxide from rapid hydration, partly by hindering the catalytic effect of the carboxyl group itself. nih.gov This modification significantly reduces the rate of hydrolysis by sEH compared to the free acid form. epa.gov

However, the ester bond itself is a target for hydrolysis by various esterase enzymes present in tissues and plasma. ucdavis.edu These enzymes can cleave the methyl ester to release methanol (B129727) and the free acid form of the EET. The stability of the methyl ester is therefore dependent on the esterase activity in the specific in vitro system being used. Some studies on homologous series of fatty acid esters suggest that methyl esters exhibit greater metabolic stability in plasma compared to their ethyl or propyl counterparts. nih.gov From a chemical perspective, unsaturated methyl esters can be susceptible to autoxidation, though their stability is greater when adsorbed on surfaces like silica (B1680970) gel compared to glass. nih.govresearchgate.net The use of a methyl ester form in a deuterated probe thus requires consideration of both its protective effect against sEH and its potential hydrolysis by esterases in the experimental environment.

Application of +/ 5 6 Eet Methyl Ester D11 in Preclinical Biological Research Models

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms in Isolated Cell Systems

The study of how EETs enter, move within, and exit cells is fundamental to understanding their biological function. Research in isolated cell systems has revealed that EETs are rapidly taken up by cells. physiology.org This process is not entirely passive; evidence suggests that specific transport mechanisms may be involved. Once inside the cell, EETs are not merely free-floating messengers. A significant portion is incorporated into the phospholipids of cellular membranes, which serves as a primary mechanism for their intracellular storage and distribution. physiology.org This esterification into phospholipids can effectively sequester EETs, creating an intracellular reservoir from which they can be released by phospholipases to exert their biological effects. Efflux mechanisms, while less characterized, are thought to involve passive diffusion and potentially active transport systems to regulate intracellular concentrations.

| Mechanism | Description | Key Findings in Isolated Cell Systems |

|---|---|---|

| Cellular Uptake | The process by which EETs cross the plasma membrane to enter the cell. | EETs are rapidly taken up by cells, suggesting efficient transport across the cell membrane. physiology.org |

| Intracellular Distribution | The localization and storage of EETs within various cellular compartments. | A primary distribution mechanism is the incorporation and esterification into membrane phospholipids, creating an intracellular reservoir. physiology.org |

| Efflux | The removal of EETs from the cell to the extracellular space. | Mechanisms are under investigation but are believed to involve both passive diffusion and active transport to maintain cellular homeostasis. |

Subcellular Localization Studies of EETs and Their Analogs in Cultured Cells

Pinpointing the location of EETs and their analogs within the cell is key to identifying their sites of action. Due to their lipophilic nature, EETs are primarily associated with cellular membranes. Advanced imaging techniques, such as fluorescence microscopy and proximity biotinylation, are powerful tools for studying the subcellular distribution of lipids and associated proteins in live cells. nih.govnih.gov These studies help to visualize the localization of EETs and their signaling partners in specific organelles and microdomains. Research suggests that EETs can be found in the endoplasmic reticulum, where they are synthesized, as well as the nuclear membrane and plasma membrane, where they can interact with receptors and ion channels.

| Subcellular Location | Associated Function | Investigative Techniques |

|---|---|---|

| Endoplasmic Reticulum (ER) | Site of biosynthesis by cytochrome P450 epoxygenases. | Subcellular fractionation, immunofluorescence microscopy. nih.gov |

| Plasma Membrane | Interaction with putative cell surface receptors and modulation of ion channels and other membrane-bound proteins. | Fluorescence microscopy, proximity biotinylation. nih.govnih.gov |

| Nuclear Membrane/Nucleus | Potential regulation of gene expression and interaction with nuclear receptors like PPARs. physiology.org | Confocal microscopy, co-localization studies with nuclear markers. |

| Mitochondria | Emerging evidence suggests a role in modulating mitochondrial function. | Targeted probes, high-resolution imaging. |

Investigation of EET-Mediated Cellular Signaling Pathways (e.g., ion channel modulation, protein phosphorylation) in Vitro

EETs exert their physiological effects by activating complex intracellular signaling cascades. In vitro studies using cultured cells have been instrumental in dissecting these pathways. Two of the most well-characterized functions of EETs are the modulation of ion channels and the stimulation of protein phosphorylation. nih.gov

EETs are known to activate large-conductance Ca2+-activated K+ (KCa) channels in vascular smooth muscle cells. physiology.orgahajournals.org This activation leads to hyperpolarization of the cell membrane, which in turn causes vasorelaxation. physiology.org The mechanism for this can involve a Gsα-protein-mediated pathway. ahajournals.org Conversely, EETs have been shown to inhibit the epithelial sodium channel (ENaC). This inhibition is mediated through a pathway involving the extracellular signal-regulated kinase 1/2 (ERK1/2), which leads to the inhibitory phosphorylation of the ENaC β and γ subunits. nih.gov This action is significant for regulating sodium transport and blood pressure.

| Signaling Pathway | Target | Effect | Research Finding |

|---|---|---|---|

| Ion Channel Modulation | Large-conductance Ca2+-activated K+ (KCa) channels | Activation | EETs open KCa channels in vascular smooth muscle, causing hyperpolarization and vasorelaxation. physiology.orgahajournals.org |

| Ion Channel Modulation | Epithelial Sodium Channel (ENaC) | Inhibition | 14,15-EET stimulates an ERK1/2-catalyzed inhibitory phosphorylation of ENaC subunits, reducing sodium transport. nih.gov |

| Protein Phosphorylation | Extracellular Signal-regulated Kinase (ERK1/2) | Activation | EETs can stimulate the ERK1/2 pathway, which is a key regulator of cell growth and differentiation. nih.gov |

| Protein Phosphorylation | Tyrosine Kinases | Activation | EETs have been shown to stimulate tyrosine phosphorylation and induce mitogenesis in renal epithelial cells. |

Use in Ex Vivo Tissue Perfusion and Organ Bath Models for Mechanistic Characterization

Ex vivo models, such as isolated perfused organs and organ baths, provide an invaluable bridge between in vitro cell culture and in vivo animal studies. nih.govscireq.com These systems allow researchers to study the function of an intact organ or tissue in a controlled environment, free from systemic neuronal and hormonal influences. scireq.com This approach is particularly useful for the mechanistic characterization of EETs. For example, isolated, perfused coronary arteries can be used to directly measure the vasodilatory effects of EETs and to investigate the signaling pathways involved, such as the activation of KCa channels. ahajournals.org Similarly, perfused kidney models can be used to study the effects of EETs on renal blood flow and sodium excretion. These models allow for the precise administration of compounds like EETs and their inhibitors to delineate specific cause-and-effect relationships. scireq.com

| Ex Vivo Model | Application in EET Research | Typical Measurements |

|---|---|---|

| Isolated Perfused Heart (Langendorff) | Studying the effects of EETs on coronary blood flow, cardiac contractility, and ischemia-reperfusion injury. | Coronary flow rate, heart rate, left ventricular developed pressure (LVDP). |

| Isolated Blood Vessel (Organ Bath/Myograph) | Characterizing the direct vasodilatory or vasoconstrictive effects of EETs and their analogs on specific arteries (e.g., coronary, renal). | Isometric tension, vessel diameter. |

| Isolated Perfused Kidney | Investigating the role of EETs in regulating renal hemodynamics and tubular transport functions. | Renal blood flow, glomerular filtration rate (GFR), urinary sodium excretion. |

Assessment of Endogenous EET Biosynthesis and Release in Controlled Biological Systems

A primary and critical application of (+/-)5(6)-EET methyl ester-d11 is in the precise measurement of endogenously produced EETs. As a deuterated analog, it is chemically identical to its natural counterpart but has a higher mass due to the presence of deuterium (B1214612) atoms. This property makes it an ideal internal standard for quantification by mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.com

In a typical experiment, a known amount of this compound is added to a biological sample (e.g., cell culture media, tissue homogenate, or organ perfusate). Both the endogenous EET and the deuterated standard are then extracted, purified, and analyzed together. The mass spectrometer can distinguish between the two based on their mass difference. By comparing the signal intensity of the endogenous EET to that of the known amount of the internal standard, researchers can accurately and reliably calculate the concentration of EETs biosynthesized and released by the biological system in response to specific stimuli (e.g., shear stress, hormones, or inflammatory mediators).

| Step | Description | Role of this compound |

|---|---|---|

| 1. Sample Collection | Biological samples (e.g., cell media, tissue perfusate) are collected from a controlled experimental system. | N/A |

| 2. "Spiking" with Internal Standard | A precise, known quantity of the deuterated standard is added to the biological sample. | Serves as a reference for quantification and corrects for sample loss during processing. caymanchem.comcaymanchem.com |

| 3. Extraction and Purification | Lipids, including endogenous EETs and the standard, are extracted from the sample matrix. | The standard is co-extracted with the analyte of interest. |

| 4. Derivatization (for GC-MS) | Analytes are chemically modified to improve their volatility and detection by GC-MS. The methyl ester form facilitates this process. | The standard undergoes the same chemical reactions as the endogenous compound. |

| 5. MS Analysis (LC-MS or GC-MS) | The mass spectrometer separates and detects the endogenous EET and the deuterated standard based on their distinct masses. | Provides a distinct signal that is used to normalize the signal from the endogenous EET. |

| 6. Quantification | The ratio of the endogenous analyte signal to the internal standard signal is used to calculate the exact concentration of the endogenous EET. | Enables accurate and precise quantification. |

Emerging Research Directions and Future Perspectives for Stable Isotope Labeled Eet Analogs

Advancements in Quantitative Eicosanoid Profiling and Throughput

The field of eicosanoid analysis has been significantly advanced by the development of high-throughput methodologies, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmetwarebio.comresearchgate.net These techniques offer high sensitivity and specificity, which are crucial for measuring the low endogenous concentrations of eicosanoids in complex biological samples. researchgate.netcreative-proteomics.com

Stable isotope dilution is a cornerstone of accurate quantification in LC-MS/MS analysis. nih.gov In this method, a known amount of a stable isotope-labeled standard, like a deuterated EET analog, is added to a sample at the beginning of the preparation process. nih.govlipidmaps.org This internal standard experiences the same extraction inefficiencies and matrix effects as the endogenous analyte. By comparing the mass spectrometer's signal for the endogenous eicosanoid to that of the known amount of the deuterated standard, researchers can calculate the absolute concentration of the native compound with high precision. nih.govnih.gov

Recent advancements have focused on increasing the number of eicosanoids that can be measured in a single analytical run, moving towards comprehensive "eicosanoid profiling" or "lipidomics". nih.govnih.gov Methods have been developed that can monitor and quantify over 100 unique eicosanoids in a single 25-minute analysis. nih.govresearchgate.net This is achieved through techniques like scheduled multiple reaction monitoring (sMRM), which programs the mass spectrometer to look for specific parent-to-product ion transitions only at the time when each analyte is expected to elute from the liquid chromatography column. nih.govresearchgate.net This targeted approach maximizes sensitivity and allows for the inclusion of a large number of analytes in one method. nih.gov The development of ultra-high-performance liquid chromatography (UPLC) has further enhanced throughput by reducing run times while maintaining or improving chromatographic separation. nih.gov

These high-throughput methods enable large-scale clinical and epidemiological studies, making it possible to analyze the eicosanoid profiles of many subjects to identify biomarkers of disease or to monitor responses to treatment. metwarebio.comresearchgate.net

Table 1: Comparison of Eicosanoid Analysis Techniques

| Technique | Throughput | Sensitivity | Specificity | Quantitative Accuracy | Key Feature |

| Immunoassays (ELISA, RIA) | Low | Moderate to High | Can suffer from cross-reactivity | Moderate | Quantifies one analyte at a time. researchgate.net |

| GC-MS | Low to Moderate | High | High | High | Requires derivatization to make analytes volatile. researchgate.net |

| HPLC-UV/Fluorescence | Moderate | Low to Moderate | Moderate | Moderate | Suitable for higher abundance eicosanoids with chromophores. nih.gov |

| LC-MS/MS | High | Very High | Very High | Very High | The standard for targeted quantification; enables profiling of many analytes. researchgate.netnih.gov |

Development of Novel Deuterated EET Analogs for Specific Research Questions

The synthesis of novel deuterated EET analogs is driven by the need to answer increasingly specific biological questions. While commercially available standards are suitable for many quantitative studies, custom-synthesized labeled compounds are being developed for more specialized applications.

One area of development is the creation of site-specifically deuterated lipids. nih.gov By replacing hydrogen with deuterium (B1214612) at specific positions on the fatty acid chain, researchers can investigate the mechanisms of lipid peroxidation and oxidative stress. researchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. nih.gov This increased stability can make deuterated lipids more resistant to oxidative damage. researchgate.net Studies are exploring the use of these "reinforced" lipids as a therapeutic strategy to protect against diseases associated with oxidative stress, such as neurodegeneration and macular degeneration. nih.govresearchgate.net

Furthermore, novel deuterated analogs are essential for metabolic flux analysis. By introducing a labeled precursor into a biological system, scientists can trace its conversion into various downstream metabolites, elucidating the dynamics of eicosanoid metabolic pathways. nih.gov For example, deuterated arachidonic acid can be used to track the production of different EETs and their subsequent metabolism into dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). nih.govresearchgate.net This information is critical for understanding how these pathways are altered in disease and for evaluating the efficacy of drugs that target eicosanoid metabolism, such as sEH inhibitors. nih.govresearchgate.net The development of a wider range of deuterated standards, including those for EET metabolites, is crucial for expanding the scope and accuracy of these mechanistic studies. researchgate.net

Integration with Multi-Omics Approaches in Mechanistic Lipid Biochemistry

The study of lipid biochemistry is increasingly moving beyond the analysis of a single class of molecules towards a more integrated, systems-level approach. nih.gov Multi-omics combines data from different biological layers—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to build a more complete picture of a biological system. mdpi.comfrontlinegenomics.com Eicosanoid profiling, which falls under the umbrella of lipidomics, is a key component of this strategy. nih.gov

Stable isotope-labeled standards like (+/-)5(6)-EET methyl ester-d11 are fundamental to generating the high-quality, quantitative data required for multi-omics integration. einsteinmed.edu By providing accurate measurements of EETs and other lipid mediators, these standards allow researchers to correlate changes in the lipidome with changes in gene expression, protein levels, and other metabolites. mdpi.com

For example, an integrated multi-omics study might investigate the response of macrophages to an inflammatory stimulus. nih.gov Transcriptomics could reveal which genes for eicosanoid-synthesizing enzymes (e.g., cytochrome P450s, lipoxygenases) are upregulated. nih.gov Proteomics could confirm that the levels of these enzymes increase. Lipidomics, using deuterated internal standards, would then provide the crucial functional readout by quantifying the resulting changes in the production of specific eicosanoids like EETs. nih.govnih.gov

This integrated approach helps to elucidate complex regulatory networks and feedback loops. researchgate.net It can reveal, for instance, how genetic variations (genomics) influence the expression of lipid-metabolizing enzymes (transcriptomics and proteomics) and, consequently, the levels of bioactive lipids (lipidomics) that contribute to a disease phenotype. mdpi.com As computational tools for integrating these large, diverse datasets become more sophisticated, the demand for precise quantitative data from lipidomics will continue to grow, reinforcing the importance of high-quality deuterated standards. frontlinegenomics.comyoutube.com

Challenges and Opportunities in Eicosanoid Research Methodologies

Despite significant progress, eicosanoid research faces several persistent challenges. A primary difficulty is the low endogenous concentration of these signaling molecules, which often exist at picomolar to nanomolar levels. nih.gov This necessitates highly sensitive analytical methods and careful sample handling to avoid analyte degradation. nih.gov

Another major challenge is the structural similarity among the hundreds of eicosanoid species. scispace.com Many eicosanoids are isomers (molecules with the same chemical formula but different structures), which can be difficult to separate chromatographically and may produce similar fragments in the mass spectrometer. nih.gov This creates a risk of signal interference, which can compromise accurate quantification. nih.govresearchgate.net Developing chromatographic methods with sufficient resolving power is therefore a critical and ongoing effort. researchgate.net

The instability of eicosanoids and the potential for their non-enzymatic formation during sample collection and processing are also significant concerns. researchgate.net Rigorous and standardized protocols for sample handling, extraction, and storage are essential to ensure that the measured eicosanoid profile accurately reflects the biological state at the time of sampling.

However, these challenges also present opportunities for innovation. The continuous improvement in mass spectrometry technology, including instruments with higher resolution and sensitivity, offers a direct path to overcoming issues of low abundance and specificity. researchgate.netcreative-proteomics.com The development of novel chromatographic techniques, such as supercritical fluid chromatography (SFC), is being explored to improve the separation of isomeric compounds. researchgate.net

Furthermore, there is an opportunity to expand the library of available stable isotope-labeled standards to cover a wider range of eicosanoids and their metabolites. This would enable more comprehensive and accurate profiling, particularly for less-studied branches of the eicosanoid network. nih.gov As analytical methods become more robust and accessible, the powerful insights gained from eicosanoid profiling can be applied to a broader range of clinical and biological research, promising new discoveries in the roles these lipids play in health and disease. acs.orgresearchgate.net

Q & A

Q. What are the primary biological roles of (±)5(6)-EET methyl ester-d11 in neuroendocrine systems, and how can these be experimentally validated?

(±)5(6)-EET methyl ester-d11, a deuterated analog of epoxyeicosatrienoic acid (EET), modulates Ca²⁺ mobilization and hormone secretion in pituitary and pancreatic neuroendocrine cells . To validate these roles:

- Use fluorescence-based Ca²⁺ imaging (e.g., Fluo-4 AM) in isolated cell models.

- Quantify hormone release (e.g., insulin or prolactin) via ELISA or HPLC-MS under controlled EET exposure.

- Include deuterium-specific isotopic tracing (e.g., LC-MS/MS ) to distinguish endogenous vs. exogenous EET pathways .

Q. What analytical methods are recommended for detecting and quantifying (±)5(6)-EET methyl ester-d11 in complex biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize reverse-phase columns (C18) with deuterium-specific MRM transitions to resolve isotopic interference.

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate EETs from phospholipids. Include deuterated internal standards (e.g., d11-labeled analogs) for quantification .

- Validation: Assess recovery rates (70–120%) and limit of detection (LOD < 0.1 nM) via spike-and-recovery experiments .

Q. How does the deuterium labeling in (±)5(6)-EET methyl ester-d11 influence its metabolic stability compared to non-deuterated analogs?

Deuterium incorporation at positions 16–20 reduces C-H bond cleavage by cytochrome P450 enzymes, extending half-life in vivo.

- Experimental design: Compare pharmacokinetic profiles (e.g., AUC, t₁/₂) in rodent models using stable isotope dilution assays .

- Note: Deuteration may alter membrane permeability; validate via parallel artificial membrane permeability assays (PAMPA) .

Advanced Research Questions

Q. How can contradictory data on (±)5(6)-EET’s role in inflammatory pathways be resolved methodologically?

Discrepancies often arise from tissue-specific receptor coupling or isotopic effects. To address this:

- Tissue-Specific Profiling : Use single-cell RNA sequencing to map EET receptor (e.g., GPR40) expression across immune cell subsets.

- Isotopic Control Experiments : Compare d11-labeled vs. non-deuterated EETs in in vitro inflammation models (e.g., LPS-stimulated macrophages).

- Data Normalization : Apply mixed-effects models to account for batch variability in LC-MS/MS datasets .

Q. What experimental designs are optimal for isolating the effects of (±)5(6)-EET methyl ester-d11 from endogenous EETs in in vivo studies?

- Isotopic Dilution Workflow : Administer d11-EETs with concurrent inhibition of endogenous EET synthesis (e.g., CYP450 inhibitors like MS-PPOH).

- Kinetic Modeling : Use compartmental models to distinguish exogenous vs. endogenous EET turnover rates.

- Tracer Studies : Combine deuterated EETs with ¹⁴C-arachidonic acid to track metabolic fate via accelerator mass spectrometry .

Q. How can researchers address challenges in synthesizing (±)5(6)-EET methyl ester-d11 with high isotopic purity?

- Synthetic Route : Optimize deuterium incorporation via catalytic deuteration of arachidonic acid precursors, followed by enzymatic epoxidation (e.g., CYP2J2 isoforms).

- Quality Control :

- NMR Spectroscopy : Confirm deuterium distribution (e.g., ¹H-¹³C HSQC for residual protium signals).

- High-Resolution MS : Verify isotopic purity (>98%) and rule out positional isomers .

Data Analysis and Interpretation

Q. What statistical approaches are critical for analyzing dose-response relationships of (±)5(6)-EET methyl ester-d11 in hormone secretion assays?

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to determine EC₅₀ values.

- Error Handling : Use bootstrap resampling to estimate confidence intervals for small-sample datasets.

- Outlier Detection : Apply Grubbs’ test to exclude technical artifacts in hormone release measurements .

Q. How should researchers handle batch-to-batch variability in deuterated EET synthesis during multi-study meta-analyses?

- Meta-Regression : Include batch ID as a covariate in random-effects models to quantify variability contributions.

- Sensitivity Analysis : Exclude low-purity batches (e.g., isotopic purity <95%) and re-evaluate effect sizes .

Ethical and Reporting Standards

Q. What are the best practices for reporting (±)5(6)-EET methyl ester-d11 data in compliance with FAIR principles?

- Metadata : Document synthetic routes, isotopic purity, and storage conditions using ISA-Tab frameworks.

- Data Repositories : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights) with persistent identifiers .

- Ethical Compliance : Disclose animal/cell line protocols in alignment with ARRIVE 2.0 guidelines .

Q. How can researchers mitigate confirmation bias when interpreting EET signaling mechanisms?

- Blinded Analysis : Separate data collection (e.g., Ca²⁺ imaging) from statistical interpretation.

- Negative Controls : Include deuterated solvents or scrambled peptides in assay workflows.

- Pre-registration : Submit experimental hypotheses and analysis plans to platforms like OSF Registries before data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.